Tert-butyl N-(4-azidobutyl)carbamate

Peptide backbone modification Solid-phase peptide synthesis Conformational analysis

Tert-butyl N-(4-azidobutyl)carbamate (CAS 129392-85-4), also known as 4-Azido-N-Boc-1-butanamine, is a bifunctional C4 alkyl-azide linker featuring a Boc-protected amine terminus and a terminal azide group. The compound belongs to the class of N-Boc-protected α,ω-diaminoalkane derivatives, with molecular formula C₉H₁₈N₄O₂ and molecular weight 214.26 g/mol.

Molecular Formula C9H18N4O2
Molecular Weight 214.27 g/mol
CAS No. 129392-85-4
Cat. No. B1280418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(4-azidobutyl)carbamate
CAS129392-85-4
Molecular FormulaC9H18N4O2
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCN=[N+]=[N-]
InChIInChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14)
InChIKeyKIYMIEPOGRDHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tert-butyl N-(4-azidobutyl)carbamate (CAS 129392-85-4): C4 Alkyl-Azide Linker with Boc-Protected Amine for Bioconjugation


Tert-butyl N-(4-azidobutyl)carbamate (CAS 129392-85-4), also known as 4-Azido-N-Boc-1-butanamine, is a bifunctional C4 alkyl-azide linker featuring a Boc-protected amine terminus and a terminal azide group . The compound belongs to the class of N-Boc-protected α,ω-diaminoalkane derivatives, with molecular formula C₉H₁₈N₄O₂ and molecular weight 214.26 g/mol . The azide moiety enables participation in both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) click chemistry with alkynes, BCN, and DBCO partners, while the Boc group can be selectively deprotected under mild acidic conditions (e.g., TFA/DCM) to reveal a free primary amine for subsequent functionalization . The compound serves as a short, non-PEG alkyl linker for applications including PROTAC synthesis, peptide backbone modification, and antibody-drug conjugate development where hydrophobic linker character and defined C4 spacing are desired attributes [1].

Why In-Class Alkyl-Azide Linkers Are Not Interchangeable: Evidence-Based Selection of Tert-butyl N-(4-azidobutyl)carbamate


While numerous alkyl-azide and PEG-azide linkers share the Boc-azide bifunctional motif, substitution without systematic evaluation risks compromising experimental outcomes across three critical dimensions. First, linker length and composition directly influence conformational behavior: the C4 alkyl chain of tert-butyl N-(4-azidobutyl)carbamate confers distinct hydrophobic character and spatial constraints compared to PEG-based alternatives, affecting both aqueous solubility and membrane permeability in PROTAC and bioconjugation applications [1][2]. Second, azide stability and storage requirements differ substantially among azide-containing linkers, with some requiring -20°C long-term storage while others remain stable at 4°C for extended periods, introducing logistical and reproducibility variables in procurement workflows . Third, the Boc deprotection orthogonality relative to other protecting groups (e.g., Fmoc, Cbz) in multistep synthetic sequences means that linker selection directly dictates downstream synthetic strategy and overall yield . The quantitative evidence presented in Section 3 establishes that tert-butyl N-(4-azidobutyl)carbamate occupies a specific and non-interchangeable position within the alkyl-azide linker landscape—one that prioritizes defined C4 spacing, moderate hydrophobicity (ACD/LogP 1.92), and documented peptide backbone compatibility over the enhanced aqueous solubility of PEG-based alternatives [1][2].

Quantitative Evidence Guide: Tert-butyl N-(4-azidobutyl)carbamate Versus PEG-Azide and Alternative Alkyl-Azide Linkers


Conformational Restraint: N-(4-Azidobutyl) Group Matches N-Me Backbone Constraints in Cilengitide Model

The N-(4-azidobutyl) group—the core structural motif of tert-butyl N-(4-azidobutyl)carbamate following Boc deprotection—exerts conformational restraints equivalent to a backbone N-methyl (N-Me) group when incorporated into cyclic peptides. Using Cilengitide as a model system, researchers demonstrated that substitution with the N-(4-azidobutyl) linker preserved the conformational constraints essential for biological activity while introducing a functional handle for subsequent conjugation via click chemistry or reductive amination [1]. This dual functionality—conformational control plus conjugation capacity—distinguishes the C4 azidobutyl linker from simple N-alkyl groups that lack reactive handles and from longer or PEG-based linkers that may alter backbone geometry [1].

Peptide backbone modification Solid-phase peptide synthesis Conformational analysis

Hydrophobic Character: ACD/LogP 1.92 Defines C4 Alkyl-Azide Linker Lipophilicity Profile

The predicted ACD/LogP value for tert-butyl N-(4-azidobutyl)carbamate is 1.92 (ACD/Labs Percepta Platform v14.00), indicating moderate lipophilicity characteristic of short alkyl-azide linkers . In contrast, PEG-azide linkers of comparable length—such as Boc-NH-PEG4-azide (MW ~306)—exhibit substantially lower LogP values (typically <0.5) due to the hydrophilic ethylene glycol repeat units [1]. This lipophilicity differential carries functional consequences: alkyl linkers generally enhance membrane permeability in PROTAC applications, while PEG linkers improve aqueous solubility and compatibility with physiological environments [1][2]. Recent molecular dynamics simulations demonstrate that alkyl linker-containing PROTACs exhibit environment-dependent conformational behavior distinct from PEG linker-containing counterparts, with implications for ternary complex formation and cellular permeability [2].

PROTAC linker design LogP prediction Membrane permeability

Storage Stability: 3-Year Shelf Life at -20°C with Defined Room Temperature Shipping Tolerance

According to vendor stability specifications, tert-butyl N-(4-azidobutyl)carbamate maintains 3-year stability when stored in pure form at -20°C, 2-year stability at 4°C, and tolerates room temperature shipping conditions without degradation . This stability profile compares favorably to certain more labile azide-containing linkers that require continuous -20°C or -80°C cold chain maintenance throughout procurement and storage. The compound's physical form as a liquid (colorless to light yellow) simplifies handling and aliquoting compared to solid azide reagents that may require dissolution prior to use . Commercial availability with documented batch-to-batch quality control (NMR, HPLC, LC/MS certificates of analysis) further supports reproducible procurement workflows .

Chemical stability Storage optimization Procurement logistics

Reaction Orthogonality: Dual Click Chemistry Compatibility (CuAAC and SPAAC) Plus Boc Deprotection

Tert-butyl N-(4-azidobutyl)carbamate demonstrates documented reactivity with both terminal alkynes (copper-catalyzed, CuAAC) and strained cyclooctynes including BCN and DBCO (copper-free strain-promoted, SPAAC), forming stable 1,2,3-triazole linkages under both reaction paradigms . This dual click chemistry compatibility contrasts with certain azide reagents that are optimized exclusively for CuAAC and exhibit poor reactivity in copper-free systems. The Boc protecting group can be selectively removed under mild acidic conditions (e.g., 50% TFA/DCM, 50 min at room temperature) without affecting the triazole linkage formed via click chemistry, enabling sequential orthogonal functionalization strategies [1]. Copper-free SPAAC with DBCO/BCN is particularly valuable for live-cell and in vivo applications where copper cytotoxicity precludes CuAAC [2].

Click chemistry Copper-free bioconjugation Orthogonal protection

Research and Industrial Application Scenarios for Tert-butyl N-(4-azidobutyl)carbamate Based on Quantified Differentiation


Peptide Backbone Modification Requiring Conformational Control Plus Conjugation Handle

Based on the direct head-to-head comparison showing that the N-(4-azidobutyl) group exerts conformational restraints equivalent to a backbone N-Me group in the Cilengitide model [1], researchers should prioritize tert-butyl N-(4-azidobutyl)carbamate for solid-phase peptide synthesis (SPPS) applications where maintaining native backbone geometry is essential but subsequent bioconjugation (e.g., fluorophore attachment, drug payload coupling) is also required. The Boc-protected amine enables clean incorporation via standard SPPS protocols, while the azide provides an orthogonal conjugation handle that remains inert during peptide assembly and can be activated post-synthetically via click chemistry or reductive amination. This scenario is particularly relevant for the synthesis of conformationally constrained cyclic peptides, peptidomimetics, and peptide-drug conjugates where linker-induced conformational perturbation would compromise biological activity.

PROTAC Linker Selection Prioritizing Membrane Permeability Over Aqueous Solubility

The class-level inference that C4 alkyl-azide linkers exhibit higher lipophilicity (ACD/LogP 1.92) compared to PEG-azide alternatives (LogP <0.5) [2] guides the use of tert-butyl N-(4-azidobutyl)carbamate in PROTAC synthesis where membrane permeability is the rate-limiting factor for cellular activity. Recent MD simulation studies demonstrate that alkyl linker-containing PROTACs exhibit environment-dependent conformational behavior distinct from PEG linker-containing counterparts, with implications for ternary complex formation efficiency [2]. This linker is most appropriate for PROTAC targets where the E3 ligase ligand (e.g., VHL-based recruiters) imparts significant hydrophobicity and where aqueous solubility can be addressed through formulation rather than linker design. Researchers should pair this linker with CRBN-based E3 ligands or employ co-solvent formulations when aqueous solubility limitations are encountered.

Multi-Year Research Programs Requiring Bulk Procurement with Validated Long-Term Stability

The documented 3-year stability at -20°C and 2-year stability at 4°C, combined with room temperature shipping tolerance , positions tert-butyl N-(4-azidobutyl)carbamate as the preferred linker for multi-year research programs and core facility stock maintenance. Unlike heat/shock-sensitive azides requiring continuous cold chain logistics, this compound can be procured in bulk quantities without specialized shipping arrangements, reducing per-unit procurement costs and minimizing the administrative burden of frequent reordering. The liquid physical form facilitates precise aliquoting for distribution across multiple research groups, while the commercial availability of batch-specific certificates of analysis (NMR, HPLC, LC/MS) ensures traceable quality control across extended experimental timelines. This scenario is particularly relevant for academic core facilities, CROs, and pharmaceutical compound management groups.

Sequential Orthogonal Bioconjugation in Live-Cell or In Vivo Systems

The demonstrated dual reactivity in both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) click chemistry makes tert-butyl N-(4-azidobutyl)carbamate suitable for sequential orthogonal bioconjugation workflows spanning in vitro and in vivo/live-cell environments. A typical workflow involves: (1) Boc deprotection and conjugation to a targeting ligand or payload via amide bond formation in vitro; (2) purification and characterization of the intermediate; (3) copper-free SPAAC with DBCO/BCN-functionalized probes in live-cell or in vivo settings where copper cytotoxicity precludes CuAAC. This scenario supports applications in live-cell imaging, in vivo tracking of therapeutic candidates, and antibody-drug conjugate development where the final conjugation step must occur under biocompatible conditions.

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